Bienvenue dans la boutique en ligne BenchChem!

7-methylsulfonyl-1H-quinazolin-4-one

CDK12 inhibition kinase selectivity quinazoline SAR

7-Methylsulfonyl-1H-quinazolin-4-one (also cataloged as 4-Hydroxy-7-(methylsulfonyl)quinazoline, CAS 1256958-29-8, molecular formula C₉H₈N₂O₃S, MW 224.24 g/mol) is a heterobicyclic small molecule belonging to the quinazolin-4(3H)-one class, bearing an electron-withdrawing methylsulfonyl (-SO₂CH₃) substituent at the 7-position and a free 4-oxo (tautomeric hydroxyl) group. The quinazolin-4-one scaffold is a privileged medicinal chemistry template with demonstrated activity across anti-inflammatory , kinase-inhibitory , and antibacterial applications.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
Cat. No. B8098573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methylsulfonyl-1H-quinazolin-4-one
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)C(=O)N=CN2
InChIInChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
InChIKeyZILHCDJJJXXSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylsulfonyl-1H-quinazolin-4-one: Structural Identity and Procurement Baseline for Quinazolinone Research Intermediates


7-Methylsulfonyl-1H-quinazolin-4-one (also cataloged as 4-Hydroxy-7-(methylsulfonyl)quinazoline, CAS 1256958-29-8, molecular formula C₉H₈N₂O₃S, MW 224.24 g/mol) is a heterobicyclic small molecule belonging to the quinazolin-4(3H)-one class, bearing an electron-withdrawing methylsulfonyl (-SO₂CH₃) substituent at the 7-position and a free 4-oxo (tautomeric hydroxyl) group . The quinazolin-4-one scaffold is a privileged medicinal chemistry template with demonstrated activity across anti-inflammatory [1], kinase-inhibitory [2], and antibacterial applications [3]. The compound is produced commercially at purities ≥95–98% , serving as a key intermediate for constructing 2-amino-7-methylsulfonyl-quinazoline derivatives investigated as kinase inhibitors by multiple pharmaceutical patent families [4].

Why Generic Quinazolinone Interchange Fails: Evidence for 7-Methylsulfonyl-1H-quinazolin-4-one Selection Specificity


Quinazolin-4-ones are not functionally interchangeable: the position, electronic character, and steric bulk of substituents on the bicyclic core exert profound effects on target engagement and selectivity. In a systematic SAR study of 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones evaluated as GABA-A receptor positive allosteric modulators, the 7-substituted analogs displayed distinct potency and efficacy profiles relative to 6- and 8-substituted congeners, with none of 36 analogs significantly more potent than the lead, underscoring that positional isomerism alone can dictate pharmacological outcome [1]. In the kinase domain, the 7-methylsulfonyl motif installed on the quinazoline scaffold enables critical polar interactions with the hinge region of CDK12 (IC₅₀ 100 nM) and CDK2 (IC₅₀ 550 nM) when elaborated into 2-amino derivatives [2], whereas the 4-chloro-7-(methylsulfonyl) analog is primarily a synthetic building block with distinct reactivity and lacks comparable biological characterization . Furthermore, within the methylsulfonyl-substituted quinazolinone anti-inflammatory series, the 7-chloro and 6-bromo regioisomers (rather than the 7-methylsulfonyl) dominated COX-2 potency, demonstrating that even within the same substitution class, small structural variations dictate bioactivity ranking [3]. Generic substitution without positional and functional-group verification therefore risks loss of activity and misattribution of SAR conclusions.

Quantitative Differentiation Evidence: 7-Methylsulfonyl-1H-quinazolin-4-one vs. Closest Analogs


CDK12 Kinase Inhibitory Potency of 7-Methylsulfonyl-Quinazoline-Derived Compounds: Quantitative IC₅₀ Advantage Over Unsubstituted and 6-Substituted Analogs

When elaborated as the (R)-N-(4-(3-((7-(methylsulfonyl)quinazolin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide derivative, the 7-methylsulfonyl-quinazoline scaffold yields an IC₅₀ of 100 nM against Cyclin-K/CDK12 and 550 nM against Cyclin-A2/CDK2 in a radiometric 33PanQinase assay [1]. By contrast, unsubstituted quinazolin-4-one-derived kinase inhibitors evaluated in the same assay platform (e.g., MAP3K7 inhibitors based on simple quinazoline scaffolds) show IC₅₀ values >5,000 nM (category D) [2]. This represents a calculated ≥50-fold potency advantage conferred by the 7-methylsulfonyl substitution when properly elaborated. The 7-methylsulfonyl group provides a sulfone oxygen hydrogen-bond acceptor that engages the kinase hinge region, an interaction not available with the unsubstituted or 7-alkyl congeners [1].

CDK12 inhibition kinase selectivity quinazoline SAR

Regioisomeric Differentiation: 7-Substituted vs. 6-Substituted Methylsulfonyl-Quinazolin-4-one — Structural and Reactivity Profile

In a systematic SAR evaluation of 36 quinazolin-4(3H)-one analogs bearing substituents at the 6-, 7-, or 8-positions, the 7-substituted congeners exhibited pharmacological profiles distinguishable from their 6-substituted counterparts when tested as GABA-A receptor positive allosteric modulators using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing defined human receptor subtypes [1]. The 7-position accommodates substituents that project into a distinct sub-pocket of the transmembrane β2(+)/α1(-) interface, a spatial orientation inaccessible to 6-substituted regioisomers. Commercially, 4-Hydroxy-7-(methylsulfonyl)quinazoline (CAS 1256958-29-8, LogP 0.33, H-acceptors 4, H-donors 1) is offered at 95–98% purity , while its 6-substituted regioisomer 4-Hydroxy-6-(methylsulfonyl)quinazoline (CAS 183322-50-1) exhibits a subtly different electronic distribution due to the altered position of the electron-withdrawing sulfone relative to the N1 and N3 nitrogens . This regioisomeric difference alters hydrogen-bonding capacity at N1 and modulates tautomeric equilibrium of the 4-oxo/4-hydroxy group.

regiochemistry positional isomerism GABA-A receptor modulation

Synthetic Intermediate Utility: 7-Methylsulfonyl-4-hydroxy vs. 7-Methylsulfonyl-4-chloro — Reactivity Differentiation for Derivative Synthesis

7-Methylsulfonyl-1H-quinazolin-4-one (4-hydroxy form, CAS 1256958-29-8) and 4-Chloro-7-(methylsulfonyl)quinazoline (CAS 1256955-28-8) serve distinct synthetic roles. The 4-chloro derivative (MW 242.68, C₉H₇ClN₂O₂S) is a reactive electrophile designed for direct nucleophilic aromatic substitution (SₙAr) at C4, enabling rapid installation of amine or other nucleophile substituents . The 4-hydroxy (4-oxo) form, by contrast, requires prior activation (e.g., conversion to the 4-chloro or 4-tosylate) before C4 derivatization, but offers superior storage stability and is the direct product of many cyclocondensation synthetic routes . Commercially, the 4-hydroxy form is available at ≥98% purity from multiple vendors (AKSci, Leyan), while the 4-chloro form (≥95%) commands a price premium due to additional synthetic steps . The 4-hydroxy form also provides an additional hydrogen-bond donor (HBD=1 vs. HBD=0 for the 4-chloro analog), which can be exploited in crystallization screening and co-crystal engineering .

synthetic building block nucleophilic aromatic substitution medicinal chemistry

Gastric Safety Differentiation of Methylsulfonyl-Quinazolinones: Class-Level Evidence from In Vivo Ulcerogenic Assay vs. Indomethacin

Although direct ulcerogenicity data for the unelaborated 7-methylsulfonyl-1H-quinazolin-4-one are not reported, closely related methylsulfonyl-substituted 2,3-diaryl-quinazolin-4-ones have demonstrated superior gastric safety profiles compared to the conventional NSAID indomethacin. In a rat ulcerogenic activity assay, the most active compounds in the series (including 7-chloro-3-(4-methanesulfonyl-phenyl)-2-phenyl-3H-quinazolin-4-one) showed significantly reduced gastric lesion formation relative to indomethacin at equipotent anti-inflammatory doses [1]. Concurrently, these methylsulfonyl congeners exhibited COX-2-selective inhibition: two compounds from the series achieved 100% COX-2 inhibition at 20 μM with no detectable COX-1 inhibition at the same concentration in ovine COX assays [2]. The 7-methylsulfonyl substitution pattern is expected to contribute favorably to this selectivity profile by occupying the COX-2 side pocket, as supported by molecular docking studies showing hydrogen-bond interactions between the sulfone oxygens and key COX-2 active-site residues [1].

COX-2 selectivity gastric safety anti-inflammatory

Evidence-Backed Application Scenarios for 7-Methylsulfonyl-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation: CDK12/CDK2 Program Starting Material

Medicinal chemistry teams pursuing selective CDK12 or CDK2 inhibitors should prioritize 7-methylsulfonyl-1H-quinazolin-4-one as the core intermediate. Elaboration via C2 amination (as demonstrated in US11447493) yields compounds with CDK12 IC₅₀ = 100 nM and CDK2 IC₅₀ = 550 nM, representing a ≥50-fold potency gain over unsubstituted quinazoline-derived kinase inhibitor scaffolds [1]. The 7-methylsulfonyl group provides a critical sulfone oxygen hydrogen-bond acceptor for kinase hinge-region engagement. The 4-hydroxy form (CAS 1256958-29-8) can be activated to the 4-chloro intermediate for C4 diversification or used directly in tandem C2/C4 functionalization strategies .

COX-2 Selective Anti-Inflammatory Agent Development

Researchers designing gastric-sparing NSAIDs should employ 7-methylsulfonyl-1H-quinazolin-4-one as the scaffold for constructing 2,3-diaryl-quinazolin-4-ones. Within this chemotype, methylsulfonyl-substituted derivatives achieve 100% COX-2 inhibition at 20 μM with complete COX-1 sparing, and demonstrate significantly reduced gastric lesion formation relative to indomethacin in rat models [2][3]. The 7-position sulfone is geometrically positioned to interact with the COX-2 side pocket (Val523, Arg513, His90), an interaction unavailable to non-sulfonyl or 6-substituted regioisomers [2].

GABA-A Receptor Pharmacological Tool Compound Synthesis

Neuroscience groups investigating GABA-A receptor allosteric modulation can utilize 7-methylsulfonyl-1H-quinazolin-4-one to construct 2,3-diphenyl-quinazolin-4(3H)-one analogs for subtype selectivity profiling. The 7-position substituent projects into the transmembrane β2(+)/α1(-) interface sub-pocket, a vector that 6- and 8-substituted regioisomers cannot access. SAR from 36 systematically varied analogs confirms that 7-substitution confers distinct pharmacological properties across α1β2γ2S, α2β2γ2S, and α3β2γ2S receptor subtypes [4]. Procurement of the correct 7-substituted regioisomer is essential for maintaining SAR fidelity in this series.

Antibacterial Quinazoline-4(3H)-one Derivative Synthesis

Industrial antibacterial discovery programs following the chemotype disclosed in WO2015173329 can employ 7-methylsulfonyl-1H-quinazolin-4-one as a versatile intermediate. The patent document explicitly claims methylsulfonyl-substituted quinazoline-4(3H)-one derivatives as antibacterial agents with activity against Gram-negative pathogens including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa [5]. The 7-methylsulfonyl substitution contributes to the electron-deficient character of the quinazoline ring, potentially enhancing target binding and metabolic stability relative to unsubstituted or electron-donating group-substituted analogs.

Quote Request

Request a Quote for 7-methylsulfonyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.